![molecular formula C16H16O2 B13609817 3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
3-[3-(2-Methylphenyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Methylphenyl)phenyl]propanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, featuring a phenyl group substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-Methylphenyl)phenyl]propanoic acid typically involves the Friedel-Crafts alkylation of benzene derivatives. One common method is the reaction of 2-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting product is then subjected to oxidation to form the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is used as a building block in organic synthesis. It participates in the formation of more complex molecules through various chemical reactions.
Biology and Medicine: This compound has potential applications in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its structural similarity to known pharmacophores makes it a candidate for medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)phenyl]propanoic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential NSAID, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 2-[3-(2-Methylpropyl)phenyl]propanoic acid
- 3-(2-Methylphenyl)propionic acid
- 2-(4-Methylphenyl)propanoic acid
Comparison: 3-[3-(2-Methylphenyl)phenyl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-[3-(2-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) |
InChI Key |
CZVGXQUQWWLNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


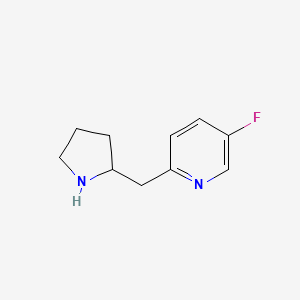

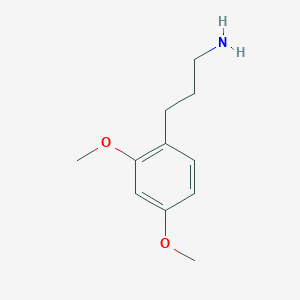
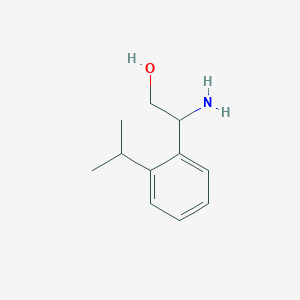
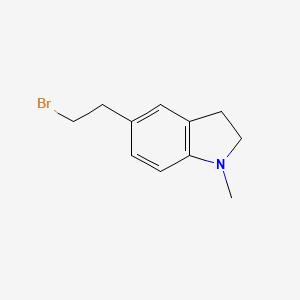




![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
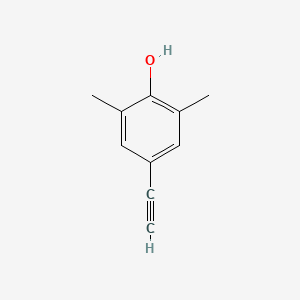
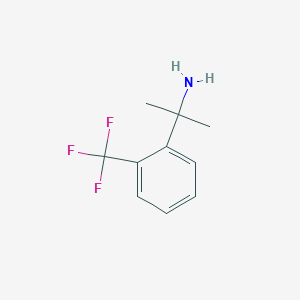
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
